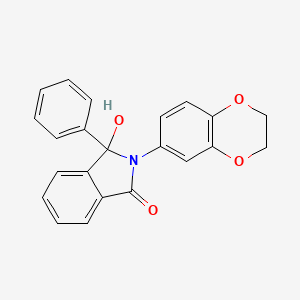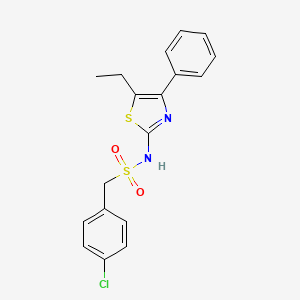![molecular formula C13H16N2O2 B4200816 1-ethyl-3-[(4-methylphenyl)amino]-2,5-pyrrolidinedione](/img/structure/B4200816.png)
1-ethyl-3-[(4-methylphenyl)amino]-2,5-pyrrolidinedione
説明
1-ethyl-3-[(4-methylphenyl)amino]-2,5-pyrrolidinedione, also known as EMMA, is a chemical compound that has been widely used in scientific research due to its unique properties. This compound is a potent inhibitor of the enzyme dihydroorotate dehydrogenase (DHODH), which is involved in the de novo synthesis of pyrimidines, an essential component of DNA and RNA.
科学的研究の応用
1-ethyl-3-[(4-methylphenyl)amino]-2,5-pyrrolidinedione has been used extensively in scientific research as a tool to study the role of DHODH in various biological processes. DHODH is a key enzyme in the de novo synthesis of pyrimidines, and its inhibition by this compound can lead to a depletion of pyrimidines and subsequent inhibition of cell proliferation. This property has been exploited in a variety of studies, including cancer research, autoimmune disease research, and infectious disease research.
作用機序
1-ethyl-3-[(4-methylphenyl)amino]-2,5-pyrrolidinedione inhibits DHODH by binding to the enzyme's active site and preventing the oxidation of dihydroorotate to orotate. This leads to a depletion of pyrimidines and subsequent inhibition of cell proliferation. The exact mechanism of this inhibition is still being studied, but it is believed to involve the formation of a covalent bond between this compound and the enzyme.
Biochemical and physiological effects:
This compound has been shown to have a variety of biochemical and physiological effects, including inhibition of cell proliferation, induction of apoptosis, and modulation of immune responses. These effects are largely due to the depletion of pyrimidines caused by DHODH inhibition.
実験室実験の利点と制限
1-ethyl-3-[(4-methylphenyl)amino]-2,5-pyrrolidinedione has several advantages as a tool for scientific research, including its potency, specificity, and reversible inhibition. However, there are also limitations to its use, including its potential toxicity and the need for careful dosing and monitoring.
将来の方向性
There are several potential future directions for research involving 1-ethyl-3-[(4-methylphenyl)amino]-2,5-pyrrolidinedione, including the development of more potent and selective DHODH inhibitors, the exploration of its potential as an anti-cancer agent, and the investigation of its role in autoimmune and infectious diseases. Additionally, further studies are needed to fully understand the mechanism of this compound's inhibition of DHODH and its downstream effects on cellular processes.
特性
IUPAC Name |
1-ethyl-3-(4-methylanilino)pyrrolidine-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O2/c1-3-15-12(16)8-11(13(15)17)14-10-6-4-9(2)5-7-10/h4-7,11,14H,3,8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDRQZLBMLCKROF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)CC(C1=O)NC2=CC=C(C=C2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-{1-[4-oxo-3-(2-pyridinyl)-3,4-dihydro-2-quinazolinyl]propyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B4200748.png)
![2-[(4-chlorobenzyl)thio]-N-(2-nitrophenyl)acetamide](/img/structure/B4200763.png)

![2-(4-isopropylphenoxy)-N-{4-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]phenyl}acetamide](/img/structure/B4200775.png)
![N~1~-[4-(cyanomethyl)phenyl]-N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-phenylglycinamide](/img/structure/B4200782.png)
![2-[(methylsulfonyl)amino]-N-(4-pyridinylmethyl)benzamide](/img/structure/B4200784.png)
![3-ethoxy-N-{4-[(ethylamino)sulfonyl]phenyl}propanamide](/img/structure/B4200790.png)
![7-[3-methoxy-4-(2-phenylethoxy)phenyl]-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B4200797.png)
![2-[(2,4-dimethoxybenzoyl)amino]-4,5-dimethoxybenzoic acid](/img/structure/B4200805.png)
![N-isopropyl-2,4,5-trimethoxy-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B4200822.png)
![N-(4-{[(3-ethoxypropyl)amino]sulfonyl}phenyl)-2-(4-methoxyphenyl)acetamide](/img/structure/B4200835.png)
![3-{[5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}-3-phenylpropanoic acid](/img/structure/B4200837.png)
![2-[(4-cyclohexyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]-N-(4-methoxy-3-nitrobenzyl)acetamide](/img/structure/B4200841.png)